3-[(2,3-dihydroxybenzylidene)amino]benzonitrile
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Overview
Description
3-[(2,3-dihydroxybenzylidene)amino]benzonitrile is an organic compound with the molecular formula C14H10N2O2 It is characterized by the presence of a benzonitrile group attached to a benzylideneamino moiety, which is further substituted with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-dihydroxybenzylidene)amino]benzonitrile typically involves the condensation reaction between 2,3-dihydroxybenzaldehyde and 3-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-dihydroxybenzylidene)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of substituents like halogens or nitro groups on the aromatic ring.
Scientific Research Applications
3-[(2,3-dihydroxybenzylidene)amino]benzonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 3-[(2,3-dihydroxybenzylidene)amino]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxyl groups can participate in hydrogen bonding, while the nitrile group can engage in interactions with nucleophilic sites. These interactions can modulate the activity of biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,3-dihydroxybenzylidene)amino]benzamide
- 3-[(2,3-dihydroxybenzylidene)amino]benzoic acid
Uniqueness
3-[(2,3-dihydroxybenzylidene)amino]benzonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various scientific fields.
Properties
IUPAC Name |
3-[(2,3-dihydroxyphenyl)methylideneamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-8-10-3-1-5-12(7-10)16-9-11-4-2-6-13(17)14(11)18/h1-7,9,17-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZTUYOTUNPGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(C(=CC=C2)O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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